molecular formula C15H13FN2OS B3213213 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol CAS No. 1113014-53-1

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol

Cat. No. B3213213
CAS RN: 1113014-53-1
M. Wt: 288.3 g/mol
InChI Key: AMRCSPITBQTAKS-UHFFFAOYSA-N
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Description

The compound “2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol” is a derivative of the thiazole class of compounds . Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives were synthesized, and their antimicrobial activities were tested .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives depend on the substituents on the thiazole ring . The Huckel charge distribution on the thiazole ring, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target . For example, some thiazole derivatives have been found to have antimicrobial activity, suggesting a potential mechanism of action against bacterial cells .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities . Future research could focus on the design and synthesis of new thiazole derivatives with improved biological activity and lesser side effects . Additionally, more studies are needed to understand the mechanisms of action of these compounds and to explore their potential uses in various therapeutic applications .

properties

IUPAC Name

2-[4-(2-fluoroethylamino)phenyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-7-8-17-11-3-1-10(2-4-11)15-18-13-6-5-12(19)9-14(13)20-15/h1-6,9,17,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCSPITBQTAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)NCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol
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2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol
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2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol
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Reactant of Route 6
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